

Application Note and Protocol: Enhancing CRISPR/Cas9-Mediated Gene Editing with AB-33

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Compound of Interest

Compound Name: AB-33

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Abstract

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a powerful tool for genome editing.[1][2][3] A key challenge in precise gene editing is to favor the Homology-Directed Repair (HDR) pathway over the more error-prone Non-Homologous End Joining (NHEJ) pathway, especially for gene knock-ins or specific nucleotide substitutions.[4] This document provides a detailed protocol for the use of **AB-33**, a novel small molecule designed to enhance the efficiency of HDR in CRISPR/Cas9-mediated gene editing experiments. The application of **AB-33** is intended for researchers, scientists, and drug development professionals seeking to improve the precision of their genome engineering workflows.

Introduction

CRISPR/Cas9 technology facilitates targeted DNA double-strand breaks (DSBs) at specific genomic loci, guided by a single-guide RNA (sgRNA).[5] The cellular machinery then repairs these breaks through one of two major pathways: NHEJ or HDR.[4] NHEJ is an error-prone process that often results in insertions or deletions (indels), which is useful for gene knockouts.[2][4] In contrast, HDR is a high-fidelity repair mechanism that uses a DNA template to precisely repair the break, enabling the introduction of specific genetic modifications.[4]

A significant limitation in many cell types is the low efficiency of HDR compared to NHEJ. Various strategies have been developed to modulate this balance, including the use of small molecules that inhibit key factors in the NHEJ pathway. **AB-33** is a synthetic, cell-permeable small molecule inhibitor of DNA Ligase IV, a critical enzyme in the final step of the NHEJ pathway. By transiently suppressing NHEJ, **AB-33** redirects the cellular repair machinery towards the HDR pathway, thereby increasing the frequency of precise gene editing events when a donor template is provided.

This application note provides protocols for utilizing **AB-33** in a typical CRISPR/Cas9 gene editing workflow, methods for quantifying its effect on editing efficiency, and expected outcomes based on in-house validation studies.

Data Presentation

Table 1: Effect of AB-33 on HDR and NHEJ Frequencies

Cell Line	Target Gene	AB-33 Concentration (μM)	HDR Frequency (%)	NHEJ Frequency (Indels, %)	Off-Target Indels (%) at Site 1
HEK293T	HPRT	0 (Control)	8.2 ± 1.1	75.3 ± 4.2	1.5 ± 0.4
HEK293T	HPRT	1	15.6 ± 1.8	62.1 ± 3.5	1.6 ± 0.5
HEK293T	HPRT	5	28.4 ± 2.5	45.7 ± 2.9	1.8 ± 0.6
HEK293T	HPRT	10	35.1 ± 3.1	38.2 ± 2.1	2.1 ± 0.7
Jurkat	AAVS1	0 (Control)	3.5 ± 0.8	88.1 ± 5.1	0.8 ± 0.2
Jurkat	AAVS1	1	7.9 ± 1.2	71.4 ± 4.3	0.9 ± 0.3
Jurkat	AAVS1	5	15.2 ± 1.9	55.9 ± 3.8	1.1 ± 0.4
Jurkat	AAVS1	10	21.8 ± 2.4	49.3 ± 3.2	1.3 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments. Frequencies were determined by next-generation sequencing (NGS) of amplified target loci.

Table 2: Cell Viability Following AB-33 Treatment

Cell Line	AB-33 Concentration (μM)	Cell Viability (%)
HEK293T	0 (Control)	98.5 ± 1.2
HEK293T	1	97.2 ± 1.5
HEK293T	5	95.8 ± 2.1
HEK293T	10	91.3 ± 2.8
Jurkat	0 (Control)	96.1 ± 1.8
Jurkat	1	94.5 ± 2.0
Jurkat	5	91.7 ± 2.5
Jurkat	10	85.4 ± 3.1

Cell viability was assessed 48 hours post-transfection and **AB-33** treatment using a standard MTT assay.

Experimental Protocols

Protocol 1: CRISPR/Cas9 Gene Editing with AB-33

1.1. Cell Culture and Plating:

- Culture cells of interest (e.g., HEK293T) in appropriate media and conditions to ensure they are healthy and actively dividing.
- The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. For HEK293T cells, this is typically 1.0×10^5 cells per well.

1.2. Transfection:

- Prepare the transfection complexes. For each well, combine:
 - Cas9-expressing plasmid (e.g., pSpCas9(BB)-2A-GFP): 250 ng
 - sgRNA-expressing plasmid: 250 ng

- HDR donor template (plasmid or ssODN): 500 ng
- Transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
- Incubate the complexes at room temperature for 15-20 minutes.
- Add the transfection complexes dropwise to the cells.

1.3. **AB-33** Treatment:

- Prepare a stock solution of **AB-33** in DMSO (e.g., 10 mM).
- Four to six hours post-transfection, add **AB-33** directly to the cell culture medium to achieve the desired final concentration (e.g., 1, 5, or 10 μ M). Also, include a vehicle-only control (DMSO).
- Gently swirl the plate to mix.
- Incubate the cells for 48-72 hours.

1.4. Genomic DNA Extraction:

- After incubation, harvest the cells from each well.
- Extract genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit) following the manufacturer's protocol.
- Quantify the extracted DNA and assess its purity.

Protocol 2: Quantification of Editing Efficiency by NGS

2.1. PCR Amplification of Target Locus:

- Design PCR primers that flank the target site. The amplicon should be between 200-300 bp for optimal sequencing.
- Perform PCR using a high-fidelity polymerase with 50-100 ng of genomic DNA from each sample as a template.

- Run the PCR products on an agarose gel to verify amplification.

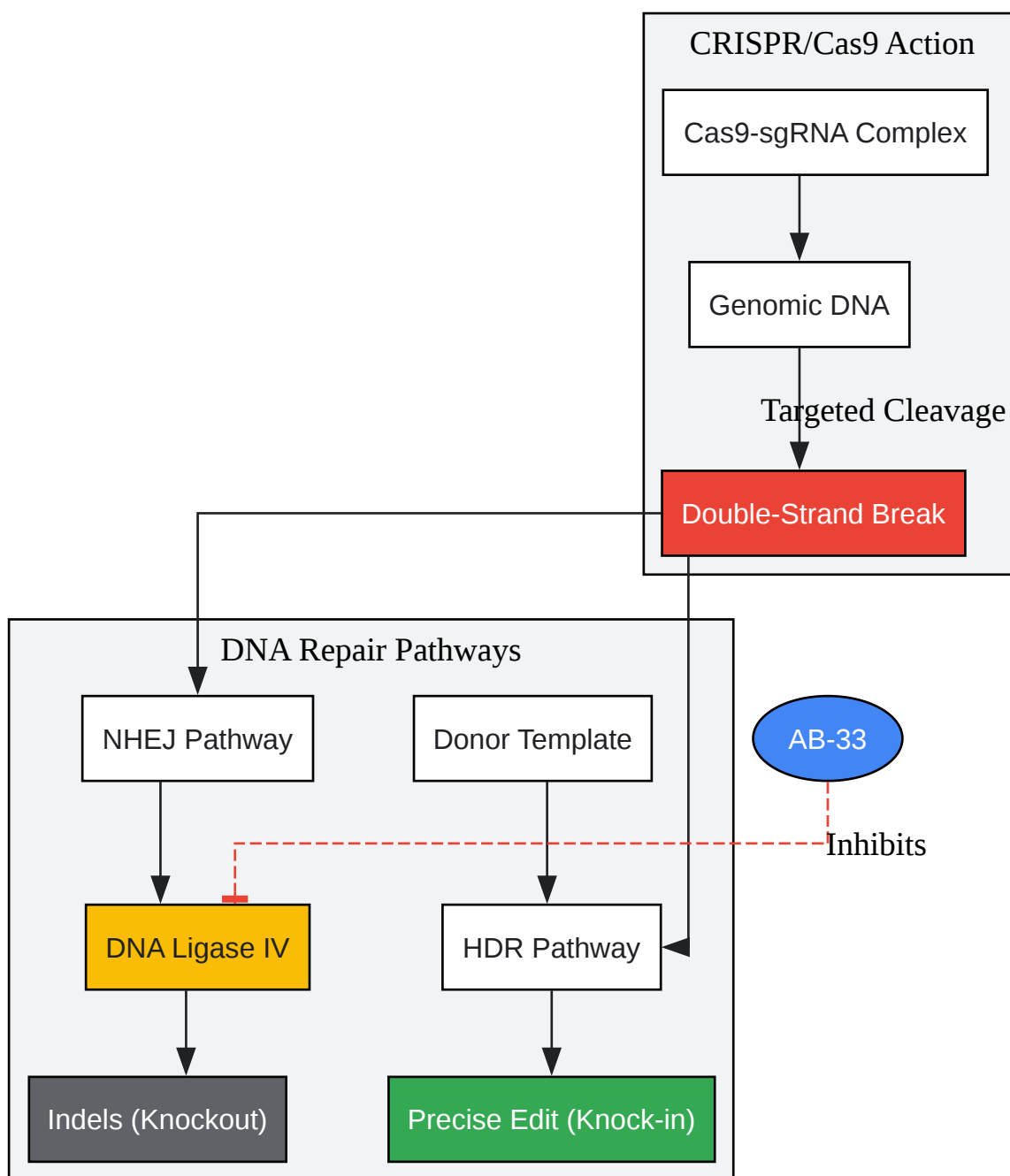
2.2. Library Preparation and Sequencing:

- Purify the PCR products.
- Prepare sequencing libraries using a commercial NGS library preparation kit, adding unique barcodes to each sample.
- Pool the libraries and perform sequencing on an appropriate platform (e.g., Illumina MiSeq).

2.3. Data Analysis:

- Demultiplex the sequencing reads based on the barcodes.
- Align the reads to the reference sequence of the target locus.
- Quantify the percentage of reads that correspond to the wild-type sequence, reads with indels (NHEJ), and reads with the desired HDR-mediated modification. Several software tools, such as CRISPResso2, can be used for this analysis.

Visualizations



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Caption: Mechanism of action for **AB-33** in enhancing HDR.



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Caption: Experimental workflow for using **AB-33**.

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